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molecular formula C10H10O2 B184039 Indan-5-carboxylic acid CAS No. 65898-38-6

Indan-5-carboxylic acid

Cat. No. B184039
M. Wt: 162.18 g/mol
InChI Key: FOJQJDBJBNEHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034921B2

Procedure details

Bromine (20.5 mL, 0.4 mol) was added to a solution of KOH (72.9 g, 1.3 mol) in water (250 mL) at 0° C. To the resulting solution was slowly added compound 2 (16.0 g, 0.1 mol) at 0° C. The reaction mixture was heated at 55° C. overnight and quenched with Na2S2O3 (14.8 g, 0.094 mol). The mixture was acidified to pH 2-3 with conc. HCl (40˜50 mL). The precipitate was collected by filtration, and washed with water. The crude product 3 was dried under high vacuum and used without further purification (15.4 g, 0.095 mol, 95%).
Quantity
20.5 mL
Type
reactant
Reaction Step One
Name
Quantity
72.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrBr.[OH-].[K+].[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14](=[O:16])C)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.[O-:17]S([O-])(=S)=O.[Na+].[Na+].Cl>O>[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([OH:16])=[O:17])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
20.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
72.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)C(C)=O
Step Three
Name
Na2S2O3
Quantity
14.8 g
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product 3 was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
used without further purification (15.4 g, 0.095 mol, 95%)

Outcomes

Product
Name
Type
Smiles
C1CCC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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